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Abstract: This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-(2-Fluoroethoxy)aniline (CAS No. 1547-11-1), a valuable but sparsely

documented aromatic amine. Due to the limited availability of direct experimental data, this

document synthesizes information from chemical suppliers, extrapolates from closely related

structural analogs, and outlines logical synthetic pathways and analytical methodologies. This

guide is intended to serve as a foundational resource for researchers in medicinal chemistry,

materials science, and organic synthesis, enabling them to better understand and utilize this

compound in their work.

Introduction and Molecular Overview
2-(2-Fluoroethoxy)aniline is an aromatic amine characterized by an aniline core substituted at

the ortho position with a 2-fluoroethoxy group. This unique combination of a reactive amino

group and a fluorinated ether moiety makes it an intriguing building block for the synthesis of

novel pharmaceutical agents and functional materials. The fluorine atom can impart desirable

properties such as increased metabolic stability, enhanced binding affinity, and altered

lipophilicity, which are of significant interest in drug design.
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The structural isomer, 4-(2-Fluoroethoxy)aniline, is more extensively documented and serves

as a useful comparative model.[1] Understanding the subtle yet significant differences in

reactivity and physical properties imparted by the ortho-substitution is critical for its effective

application.

Chemical Structure and Identifiers
Below is a diagram of the chemical structure of 2-(2-Fluoroethoxy)aniline.

Caption: Chemical structure of 2-(2-Fluoroethoxy)aniline.

Table 1: Chemical Identifiers

Identifier Value Source

CAS Number 1547-11-1

Molecular Formula C₈H₁₀FNO

Molecular Weight 155.17 g/mol

MDL Number MFCD09909942

Physical and Chemical Properties
Direct experimental data for the physical properties of 2-(2-Fluoroethoxy)aniline are not

readily available in published literature. The information presented below is a combination of

data from chemical suppliers and predicted values based on its structure. For comparative

purposes, experimental data for the related compound 2-Fluoroaniline is also provided.

Table 2: Physical Properties
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Property
2-(2-
Fluoroethoxy)anilin
e

2-Fluoroaniline (for
comparison)

Source

Appearance
Not specified (likely a

liquid)

Clear to pale yellow

liquid

Boiling Point
Predicted: ~220-240

°C at 760 mmHg
175 °C at 760 mmHg

Melting Point Not specified -29 °C

Density
Predicted: ~1.15-1.20

g/cm³
1.1513 g/cm³ at 21 °C

Solubility

Predicted to be

slightly soluble in

water, soluble in

common organic

solvents

Mixes slowly with

water

Purity ≥97% ≥99% ,

Note on Predicted Values: The predicted boiling point and density are estimations based on the

increased molecular weight and the addition of the ethoxy group compared to 2-fluoroaniline.

The actual experimental values may vary.

Proposed Synthetic Pathways
While a specific, detailed synthesis for 2-(2-Fluoroethoxy)aniline is not widely published, a

logical and effective route can be proposed based on established synthetic methodologies for

ortho-alkoxy anilines. A common approach involves the nucleophilic aromatic substitution of a

suitable precursor followed by the reduction of a nitro group.

Synthesis from 2-Nitrophenol
A plausible and efficient synthesis starts from 2-nitrophenol. This method involves two key

steps: etherification followed by reduction.
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2-Nitrophenol 1-(2-Fluoroethoxy)-2-nitrobenzene

1. Base (e.g., K2CO3)
2. 1-Bromo-2-fluoroethane

Solvent (e.g., DMF) 2-(2-Fluoroethoxy)anilineReduction (e.g., H2/Pd-C or Fe/HCl)

1-Bromo-2-(2-fluoroethoxy)benzene 2-(2-Fluoroethoxy)aniline

Amine source (e.g., NH3 or equivalent)
Pd catalyst, Ligand, Base

Click to download full resolution via product page

Caption: Alternative synthesis via Buchwald-Hartwig amination.

This method would involve the cross-coupling of 1-bromo-2-(2-fluoroethoxy)benzene with an

ammonia surrogate in the presence of a palladium catalyst, a suitable ligand (e.g., a

biarylphosphine), and a base. This approach offers an alternative for constructing the C-N bond

directly.

Spectroscopic Characterization (Anticipated)
Although experimental spectra for 2-(2-Fluoroethoxy)aniline are not readily available, its key

spectroscopic features can be predicted based on its functional groups.

¹H NMR Spectroscopy
Aromatic Region (δ 6.5-7.5 ppm): Four signals corresponding to the protons on the benzene

ring are expected, likely exhibiting complex splitting patterns due to their proximity and

coupling to each other.

Amino Group (-NH₂): A broad singlet, typically in the range of δ 3.5-4.5 ppm, the chemical

shift of which is dependent on the solvent and concentration.

Fluoroethoxy Group (-OCH₂CH₂F): Two multiplets are anticipated. The protons on the

carbon adjacent to the oxygen (-OCH₂-) would appear as a triplet of triplets (or a more

complex multiplet) due to coupling with the adjacent methylene protons and the distant

fluorine atom. The protons on the carbon bearing the fluorine (-CH₂F) would show a more

complex pattern, appearing as a doublet of triplets due to strong coupling to the fluorine

atom and coupling to the adjacent methylene protons.
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¹³C NMR Spectroscopy
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm).

The carbon attached to the amino group and the carbon attached to the ether oxygen will

have characteristic chemical shifts.

Fluoroethoxy Carbons: Two signals are expected for the aliphatic carbons. The carbon

attached to the fluorine will appear as a doublet due to one-bond C-F coupling, and the

carbon attached to the oxygen will also show a smaller two-bond C-F coupling.

IR Spectroscopy
N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹

corresponding to the symmetric and asymmetric stretching of the primary amine.

C-N Stretching: A peak around 1250-1350 cm⁻¹ for the aromatic amine C-N bond.

C-O-C Stretching: A strong, characteristic absorption in the region of 1000-1300 cm⁻¹ for the

ether linkage.

C-F Stretching: A strong absorption in the region of 1000-1100 cm⁻¹.

Safety and Handling
A specific Safety Data Sheet (SDS) for 2-(2-Fluoroethoxy)aniline is not widely available.

Therefore, it should be handled with the precautions appropriate for a novel aromatic amine

derivative. The following recommendations are based on the known hazards of analogous

compounds such as aniline and other fluoroaromatic compounds.

Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. Aniline and

its derivatives can affect the blood's ability to carry oxygen, leading to methemoglobinemia.

[2]* Irritation: Likely to be an irritant to the skin, eyes, and respiratory tract.

Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective

equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must

be worn.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

oxidizing agents and strong acids.

Potential Applications
The unique structural features of 2-(2-Fluoroethoxy)aniline suggest its potential utility in

several areas of chemical research and development:

Pharmaceutical Synthesis: As a scaffold for the development of new therapeutic agents. The

ortho-disposed amino and fluoroethoxy groups can act as key pharmacophoric elements or

as handles for further chemical modification.

Agrochemicals: The incorporation of fluorine is a common strategy in the design of modern

pesticides and herbicides to enhance their efficacy and metabolic stability.

Materials Science: The aniline moiety allows for polymerization to form polyaniline

derivatives, and the fluoroethoxy group could be used to tune the electronic and physical

properties of these materials for applications in sensors, coatings, and electronic devices.

Conclusion
2-(2-Fluoroethoxy)aniline is a promising, yet under-characterized, chemical entity. This guide

provides a foundational understanding of its properties, drawing upon available data and

established chemical principles. As this compound becomes more accessible, further

experimental investigation into its physical properties, reactivity, and biological activity is

warranted to fully unlock its potential in various scientific disciplines. Researchers are

encouraged to perform thorough characterization and safety assessments before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Buy 4-(2-Fluoroethoxy)aniline | 1547-12-2 [smolecule.com]

2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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